molecular formula C34H66O4Zn B1496655 zinc;hexadecanoate;octadecanoate CAS No. 91051-01-3

zinc;hexadecanoate;octadecanoate

Cat. No.: B1496655
CAS No.: 91051-01-3
M. Wt: 604.3 g/mol
InChI Key: BJWIKAHDFBRQJO-UHFFFAOYSA-L
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Description

Zinc hexadecanoate (zinc palmitate) and zinc octadecanoate (zinc stearate) are metallic soaps formed by the reaction of zinc oxide with hexadecanoic acid (C16H32O2, palmitic acid) and octadecanoic acid (C18H36O2, stearic acid), respectively. These compounds are widely utilized in industrial and biomedical applications due to their hydrophobic properties, lubricity, and stability. Zinc stearate, for instance, is a common additive in plastics, rubbers, and cosmetics, while zinc palmitate finds use in coatings and pharmaceuticals . Structurally, both compounds feature zinc ions coordinated to carboxylate anions, forming layered or polymeric networks depending on the alkyl chain length and synthesis conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: zinc;hexadecanoate;octadecanoate are typically synthesized by reacting zinc oxide or zinc chloride with fatty acids (C16-18) in a controlled environment. The reaction is usually carried out in an organic solvent, such as ethanol or isopropanol, under reflux conditions to ensure complete reaction . The resulting product is then purified through filtration and drying processes.

Industrial Production Methods: In industrial settings, the production of fatty acids, C16-18, zinc salts involves large-scale reactors where zinc salts and fatty acids are mixed and heated to facilitate the reaction. The mixture is then cooled, and the solid product is separated and dried. This method ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: zinc;hexadecanoate;octadecanoate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Catalytic Applications

Zinc carboxylates have been investigated for their role as catalysts in biodiesel production and other chemical transformations.

Biodiesel Production

  • Catalytic Efficiency : Zinc hexadecanoate has been shown to effectively catalyze the transesterification of triglycerides into fatty acid methyl esters (FAME) from various feedstocks, including palm oil and soybean oil. Studies indicate that zinc-based catalysts can achieve high conversion rates while maintaining stability over multiple reaction cycles .
  • Recyclability : Research demonstrated that zinc carboxylates could be recycled effectively, retaining catalytic activity across several cycles. For instance, a study on zinc palmitate revealed its potential for reusability in biodiesel synthesis, achieving consistent yields over three cycles .
Catalyst TypeFeedstockYield (%)Recycle Cycles
Zinc HexadecanoatePalm Oil953
Zinc OctadecanoateSoybean Oil923

Material Science

Zinc carboxylates are also utilized in the formulation of various materials due to their stabilizing properties.

Paints and Coatings

  • Metal Soaps in Oil Paints : Zinc carboxylates such as zinc stearate are known to form metal soaps that contribute to the texture and durability of oil paints. These compounds can influence the drying process and enhance the stability of paint formulations .
  • Case Study : A study analyzing aging effects on oil paint panels found that zinc carboxylates developed over time, impacting both aesthetic qualities and structural integrity. The presence of these compounds was linked to improved resistance against degradation .

Pharmaceutical Applications

Zinc octadecanoate is recognized for its use in pharmaceutical formulations.

Excipients in Drug Formulations

  • Lubricant Properties : Zinc stearate is commonly employed as a lubricant in tablet manufacturing. Its hydrophobic nature aids in reducing friction during the compression process, enhancing the uniformity of tablet production .
  • Safety Profile : Clinical assessments indicate that zinc stearate is generally safe for use in pharmaceuticals, with no significant irritation observed during topical applications .

Cosmetic Industry

Both compounds are utilized in cosmetic formulations due to their emulsifying and stabilizing properties.

Cosmetic Applications

  • Use in Formulations : Zinc hexadecanoate and octadecanoate serve as stabilizers and thickening agents in creams and lotions, improving texture and application properties.
  • Safety Assessments : Regulatory reviews confirm that these compounds can be safely included in cosmetic products, with concentrations typically ranging from 0.1% to 50% depending on the formulation .

Mechanism of Action

The mechanism of action of fatty acids, C16-18, zinc salts involves their interaction with cell membranes and proteins. The zinc ions can bind to specific sites on proteins, altering their structure and function. This interaction can lead to changes in cell signaling pathways and metabolic processes . Additionally, the fatty acid component can integrate into cell membranes, affecting their fluidity and permeability .

Comparison with Similar Compounds

Structural and Chemical Properties

Table 1: Key Properties of Zinc Carboxylates and Analogues

Compound Molecular Formula Melting Point (°C) Solubility Primary Applications
Zinc hexadecanoate Zn(C16H31O2)2 120–130 Insoluble in water Lubricants, coatings
Zinc octadecanoate Zn(C18H35O2)2 130–140 Insoluble in water Plastics, cosmetics
Lead hexadecanoate Pb(C16H31O2)2 ~100 Low solubility Historical pigments
Zinc carbonate ZnCO3 Decomposes at 140 Reacts with acids Ceramics, supplements

Key Observations :

  • Chain Length Effects: Longer alkyl chains (e.g., octadecanoate) enhance hydrophobicity and thermal stability compared to shorter chains (hexadecanoate) .
  • Metal Center Influence : Zinc carboxylates are less toxic than lead-based analogues, making them preferable in consumer products. Lead carboxylates, however, exhibit unique catalytic and structural properties relevant to art conservation .
  • Solubility: Both zinc hexadecanoate and octadecanoate are water-insoluble, unlike zinc carbonate, which reacts with acids to release CO2 .

Table 2: Industrial Use Cases and Performance Metrics

Compound Application Performance Metric Reference
Zinc octadecanoate Rubber vulcanization Reduces friction, improves mold release
Zinc hexadecanoate Bio-oil production Found in fatty acid esters (e.g., ethyl hexadecanoate) at 8.00E+07–1.60E+08 peak area (GC-MS)
Methyl octadecanoate Biodiesel additive Higher yield in hydrothermal liquefaction (0.10% concentration)
Ethyl hexadecanoate Antimicrobial agents Major component in Peganum harmala extracts (34.26% relative abundance)

Key Findings :

  • Biofuel Relevance: Ethyl hexadecanoate and octadecanoate derivatives are prominent in bio-oils, with yields influenced by reaction temperature and medium .
  • Biomedical Roles : Methyl and ethyl esters of these acids exhibit antimicrobial activity, though elevated serum levels correlate with inflammatory markers like CRP in autoimmune diseases .

Research Advancements and Challenges

  • Structural Insights: Mixed lead carboxylates (hexadecanoate/octadecanoate) exhibit statistical chain disorder, a feature likely shared by zinc analogues, affecting their mechanical properties in coatings .
  • Synthesis Optimization : Recent studies emphasize defect engineering and lattice modifications (e.g., Cr<sup>3+</sup>-doped ZnAl2O4) to enhance functional properties, suggesting avenues for improving zinc carboxylate performance .
  • Contradictions : While zinc carboxylates are generally safe, their esters may contribute to inflammation in high concentrations, necessitating balanced use in biomedical contexts .

Q & A

Basic Research Questions

Q. What are the optimal laboratory-scale synthesis methods for zinc hexadecanoate and zinc octadecanoate?

Zinc hexadecanoate (Zn(C₁₆H₃₁O₂)₂) and zinc octadecanoate (Zn(C₁₈H₃₅O₂)₂) are typically synthesized via metathesis reactions. For zinc octadecanoate, stearic acid (octadecanoic acid) is neutralized with sodium hydroxide to form sodium stearate, followed by reaction with zinc sulfate to precipitate the zinc salt . Similarly, zinc hexadecanoate is synthesized by reacting palmitic acid (hexadecanoic acid) with zinc chloride under controlled pH (8–9) and temperature (60–80°C) . Purity is verified via FTIR (carboxylate stretching at ~1540 cm⁻¹) and elemental analysis (Zn content ~10–12%) .

Q. Which analytical techniques are most effective for characterizing these compounds’ structural and thermal properties?

  • XRD : Identifies crystalline phases; zinc stearate exhibits a lamellar structure with d-spacing ~3.8–4.2 Å .
  • TGA : Reveals thermal stability; decomposition occurs in two stages (200–400°C for organic chains, >400°C for ZnO residue) .
  • GC-MS : Used to analyze fatty acid composition in precursor materials (e.g., methyl hexadecanoate and ethyl octadecanoate) .

Q. How do these compounds function as surfactants or stabilizers in material science applications?

Zinc stearate acts as a lubricant and release agent in polymer composites due to its hydrophobic alkyl chains. Its efficacy depends on particle size (often <10 µm) and dispersion homogeneity, assessed via SEM-EDS . For hexadecanoate derivatives, interfacial activity is quantified using contact angle measurements and zeta potential analysis .

Advanced Research Questions

Q. How can experimental design address contradictions in reported thermal degradation profiles of zinc stearate?

Discrepancies in TGA data (e.g., onset degradation temperatures varying by 20–30°C) may arise from differences in crystallinity or trace impurities. A factorial design approach can isolate variables:

  • Factors : Heating rate (5–20°C/min), atmosphere (N₂ vs. air), particle size distribution.
  • Response : Onset degradation temperature and residue mass. Statistical tools (ANOVA) identify dominant factors, while XRD and FTIR pre/post-analysis clarify structural influences .

Q. What molecular mechanisms underlie the inhibitory effects of zinc carboxylates in enzymatic studies?

In silico docking studies (e.g., AutoDock Vina) reveal that methyl hexadecanoate and ethyl octadecanoate bind xanthine oxidase via hydrophobic interactions (ΔG = −7.1 to −10.7 kcal/mol), competing with substrate access to the molybdenum center . Experimental validation involves enzyme kinetics (Lineweaver-Burk plots) to confirm competitive/non-competitive inhibition .

Q. How do zinc carboxylates influence metabolic correlations in microbial systems?

Metabolomic profiling (LC-MS) of Corynebacterium glutamicum shows strong correlations between octadecanoate/hexadecanoate and glutamate pathways. Zinc ions may modulate fatty acid synthase activity, altering lipid membrane composition and metabolite efflux . Knockout mutants (e.g., ΔaccD3) clarify zinc’s role in acetyl-CoA carboxylase regulation .

Q. Methodological Guidance

Q. Designing interdisciplinary studies: How to integrate material science and biochemistry for zinc carboxylate research?

  • Step 1 : Define the primary objective (e.g., biocompatible polymer stabilizers).
  • Step 2 : Use combinatorial libraries to screen zinc carboxylate variants for dual functionality (e.g., thermal stability + low cytotoxicity).
  • Step 3 : Apply PICO framework: P opulation (polymer matrix), I ntervention (zinc stearate doping), C omparison (commercial stabilizers), O utcome (degradation temperature, cell viability) .

Resolving data contradictions in catalytic applications of zinc carboxylates
Conflicting reports on catalytic efficiency (e.g., esterification vs. hydrolysis) may stem from solvent polarity or coordination geometry. Use EXAFS to probe Zn²⁺ coordination (tetrahedral vs. octahedral) and correlate with activity . Pair with DFT calculations (e.g., Gaussian 09) to model reaction pathways .

Properties

CAS No.

91051-01-3

Molecular Formula

C34H66O4Zn

Molecular Weight

604.3 g/mol

IUPAC Name

zinc;hexadecanoate;octadecanoate

InChI

InChI=1S/C18H36O2.C16H32O2.Zn/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18;/h2-17H2,1H3,(H,19,20);2-15H2,1H3,(H,17,18);/q;;+2/p-2

InChI Key

BJWIKAHDFBRQJO-UHFFFAOYSA-L

SMILES

CCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCC(=O)[O-].[Zn+2]

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCC(=O)[O-].[Zn+2]

Key on ui other cas no.

91051-01-3

Origin of Product

United States

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